Clorhidrato de L-glutamina alfa-(beta-naftil)amida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

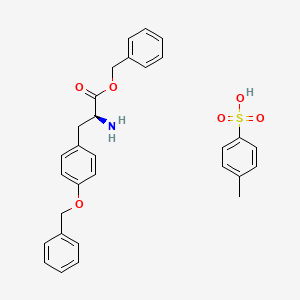

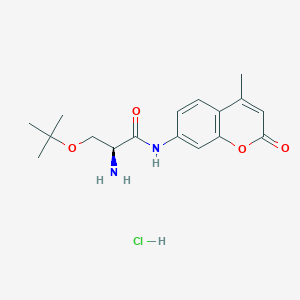

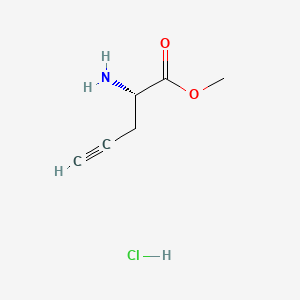

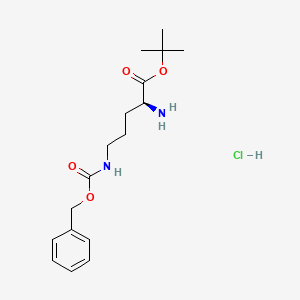

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, also known as (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.8. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en el metabolismo de las células cancerosas

Muchos tipos de células cancerosas utilizan el aminoácido común L-glutamina para mantener sus demandas metabólicas de energía y el nitrógeno necesario para la síntesis de ADN {svg_1}. La versatilidad para controlar el metabolismo energético a partir de la L-glutamina (anaplerosis) se promueve mediante el uso de dos vías distintas {svg_2}. Esta revisión resume la importancia metabólica de la vía GTωA tanto en tejidos cancerosos como normales {svg_3}.

Adicción a la glutamina en las células cancerosas

A menudo citado en la literatura como "adicción a la L-glutamina", esta vía bien caracterizada implica la hidrólisis de la L-glutamina por una glutaminasa a L-glutamato, seguida de desaminación oxidativa o transaminación a α-cetoglutarato, que entra en el ciclo del ácido tricarboxílico {svg_4}.

Heterogeneidad y plasticidad metabólicas

La intención principal de la presente revisión es documentar las sutilezas metabólicas de la homeostasis de la L-glutamina en las células normales y cancerosas, con especial referencia a una vía alternativa para generar α-cetoglutarato a partir de la L-glutamina, a saber, la vía de la glutaminasa transaminasa-ω-amidasa (GTωA) {svg_5}.

Papel en la optoelectrónica y la fotónica

El clorhidrato de ácido L-glutámico, un material óptico no lineal, se ha cultivado mediante el método de evaporación lenta del disolvente {svg_6}. Este material tiene aplicaciones potenciales en optoelectrónica, telecomunicaciones y la industria láser {svg_7}.

Uso en cristales únicos orgánicos ópticos no lineales

Estos cristales se han cultivado utilizando clorhidrato de ácido L-glutámico y tienen aplicaciones potenciales en dispositivos optoelectrónicos y fotónicos {svg_8}.

Papel en el metabolismo de las células inmunitarias

Existe una lucha por el metabolismo de la glutamina entre las células cancerosas y las células inmunitarias {svg_9}. Comprender esta dinámica puede conducir a aplicaciones potenciales de los descubrimientos de la ciencia básica en el entorno clínico {svg_10}.

Mecanismo De Acción

Target of Action

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .

Biochemical Pathways

The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines . It also improves nicotinamide adenine dinucleotide (NAD) redox potential .

Pharmacokinetics

L-Glutamine is known to be well-absorbed and distributed throughout the body .

Result of Action

The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate . This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance .

Análisis Bioquímico

Biochemical Properties

Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation .

Cellular Effects

The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells .

Molecular Mechanism

The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity .

Metabolic Pathways

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway . This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more . The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGKEUSDVCMPLI-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-95-6 |

Source

|

| Record name | 201988-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.